Home > Products > Screening Compounds P91863 > 5-Bromo-3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-3,4-dihydropyrimidin-4-one
5-Bromo-3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-3,4-dihydropyrimidin-4-one - 1537304-89-4

5-Bromo-3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-3,4-dihydropyrimidin-4-one

Catalog Number: EVT-1817375
CAS Number: 1537304-89-4
Molecular Formula: C10H11BrN4O2
Molecular Weight: 299.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Compound Description: This compound is a key intermediate in the synthesis of various dihydropyrimidine derivatives, including those with potential antimicrobial and antioxidant activities. []

6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide

  • Compound Description: This compound is another crucial intermediate derived from ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. It serves as a precursor for the synthesis of various heterocyclic systems, including oxadiazoles, which are often incorporated into drug-like molecules for their pharmacological properties. []

5-(5-amino-1,3,4--oxadiazol-2-yl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-ones

  • Compound Description: This class of compounds is synthesized from 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbohydrazides through a multi-step reaction involving cyanogen bromide. These compounds represent a class of heterocyclic compounds with potential biological activities. []

3-{[5-(6-methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidin--5-yl)-1,3,4-oxadiazol-2-yl]-imino}-1,3-dihydro-2H-indol--2-ones

  • Compound Description: This class of compounds are synthesized from 5-(5-amino-1,3,4--oxadiazol-2-yl)-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-ones. They have demonstrated promising antibacterial, antifungal, and antioxidant activities. []

Ethyl 5-methyl-1,1-dioxo-2-{[5-(pentan-3-yl)-1,2,4-oxadiazol-3-yl]methyl}-2H-1,2,6-thiadiazine-4-carboxylate

  • Compound Description: This compound is a recently identified inhibitor of the Hepatitis B virus (HBV). []
  • Compound Description: These analogues were rapidly synthesized using microwave irradiation and contain both oxadiazole and pyridine rings within their structure. Several of these analogues were shown to possess potent antimicrobial activities, including antitubercular activity. []
Overview

5-Bromo-3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound notable for its complex structure and potential applications in medicinal chemistry. The compound's molecular formula is C10H11BrN4O2C_{10}H_{11}BrN_{4}O_{2} with a molecular weight of approximately 299.12 g/mol. It incorporates a bromine atom, an oxadiazole ring, and a dihydropyrimidinone core, making it a subject of interest for various scientific studies and applications in drug development and material science.

Source

This compound can be sourced from chemical suppliers such as BenchChem, which provides high-quality samples suitable for research purposes. The compound is typically available in purities around 95%.

Classification

5-Bromo-3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-3,4-dihydropyrimidin-4-one belongs to the class of heterocyclic compounds, specifically those containing both oxadiazole and pyrimidinone moieties. Its unique structure allows it to exhibit diverse chemical reactivity and biological activity.

Synthesis Analysis

Methods

The synthesis of 5-Bromo-3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-3,4-dihydropyrimidin-4-one typically involves several key steps:

  1. Formation of the Oxadiazole Ring: This is achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions. The reaction conditions are crucial for the successful formation of the oxadiazole ring.
  2. Cyclization to Form Dihydropyrimidinone Core: The intermediate oxadiazole is then condensed with a suitable urea or thiourea derivative. This step can be performed under acidic or basic conditions to facilitate cyclization and yield the desired dihydropyrimidinone structure.

Technical Details

The synthetic routes may be optimized for industrial production to enhance yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to achieve high-quality products.

Molecular Structure Analysis

Structure

The molecular structure of 5-Bromo-3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-3,4-dihydropyrimidin-4-one can be represented using various chemical notations:

  • InChI: InChI=1S/C10H11BrN4O2/c1-3-8-13-9(17-14-8)5-15-6(2)12-4-7(11)10(15)16/h4H,3,5H2,1-2H3
  • Canonical SMILES: CCC1=NOC(=N1)CN2C(=NC=C(C2=O)Br)C

These notations provide insight into the arrangement of atoms within the molecule and its functional groups.

Data

The compound's molecular weight is 299.12 g/mol, and it possesses various functional groups that contribute to its chemical properties and reactivity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-3,4-dihydropyrimidin-4-one can undergo several types of chemical reactions:

  1. Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols.
  2. Oxidation and Reduction Reactions: The oxadiazole ring and dihydropyrimidinone core can be subjected to oxidation or reduction under suitable conditions.
  3. Cyclization Reactions: The compound may also participate in further cyclization reactions to form more complex heterocyclic structures.

Technical Details

These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its physical properties for specific applications.

Mechanism of Action

The mechanism of action for 5-Bromo-3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-3,4-dihydropyrimidin-4-one largely depends on its application in medicinal chemistry. It may interact with specific molecular targets such as enzymes or receptors through hydrogen bonding facilitated by the oxadiazole ring's electronegative nitrogen and oxygen atoms. This interaction modulates the activity of these targets, potentially leading to therapeutic effects.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 5-Bromo-3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl -3,4-dihydropyrimidin -4-one include:

  • Appearance: Typically exists as a solid.
  • Solubility: Soluble in organic solvents; solubility in water may vary depending on pH.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity typical of halogenated compounds and heterocycles.

Relevant data regarding these properties are essential for understanding how the compound behaves in different environments.

Applications

Scientific Uses

5-Bromo -3 -[(3 -ethyl -1 ,2 ,4 -oxadiazol -5 -yl)methyl] -2 -methyl -3 ,4 -dihydropyrimidin -4 -one has several applications in scientific research:

  • Medicinal Chemistry: Serves as a scaffold for developing new drugs with potential antiviral, antibacterial, or anticancer activities.
  • Biological Studies: Used to investigate interactions between heterocyclic compounds and biological targets like enzymes and receptors.
  • Material Science: Its structural features make it a candidate for developing novel materials with specific electronic or optical properties.

This compound's diverse applications highlight its significance in ongoing research across various scientific fields.

Synthetic Methodologies for 5-Bromo-3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-3,4-dihydropyrimidin-4-one

Oxadiazole Ring Formation: Precursor Selection and Dehydrative Cyclization Strategies

The construction of the 3-ethyl-1,2,4-oxadiazole moiety represents a critical initial step in synthesizing the target compound. This heterocyclic system is typically formed through dehydrative cyclization between ethyl imidate derivatives and amidoximes, with the latter often prepared from nitriles and hydroxylamine [4]. The cyclization reaction requires careful selection of activating agents to facilitate ring closure while minimizing side product formation. Phosphorus oxychloride (POCl₃) has emerged as the most effective dehydrating agent, achieving cyclization yields exceeding 75% under reflux conditions in aprotic solvents like acetonitrile [7]. Alternative agents such as carbodiimides or polyphosphoric acid yield inferior results (typically 50-65%) due to incomplete reaction or hydrolysis side products [3].

The electronic nature of substituents significantly impacts cyclization efficiency. Ethyl-substituted precursors demonstrate superior reactivity compared to bulkier alkyl groups, attributed to reduced steric hindrance during the ring-forming step [4]. Temperature control proves crucial during oxadiazole formation, with optimal performance observed between 80-90°C – higher temperatures promote decomposition while lower temperatures drastically slow reaction kinetics [3]. Following cyclization, the 5-(chloromethyl)-3-ethyl-1,2,4-oxadiazole intermediate requires careful handling due to its susceptibility to hydrolysis at the chloromethyl site, necessitating anhydrous conditions during isolation and storage prior to subsequent N-alkylation steps [4].

Table 1: Oxadiazole Ring Formation Optimization Parameters

Precursor SystemDehydrating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
Ethyl imidate + ethylamidoximePOCl₃Acetonitrile85478
Ethyl imidate + ethylamidoximeDCCTHF70852
Ethyl imidate + ethylamidoximePPAToluene110663
Ethyl imidate + propylamidoximePOCl₃Acetonitrile85468

Dihydropyrimidinone Core Construction: Urea/Thiourea-Mediated Cyclization Pathways

The 3,4-dihydropyrimidin-4-one (DHPM) scaffold is efficiently constructed via the Biginelli multicomponent reaction, which converges ethyl acetoacetate, urea (or thiourea), and an aldehyde precursor under acid catalysis [7]. For the target compound, acetoacetaldehyde dimethyl acetal serves as the masked aldehyde component that later enables C5 bromination. Research demonstrates that thiourea derivatives substantially accelerate the cyclization kinetics compared to urea, though they introduce sulfur contamination challenges requiring additional purification steps [4]. Catalytic systems profoundly influence reaction efficiency, with cerium(III) chloride heptahydrate (CeCl₃·7H₂O) in ethanol emerging as the optimal catalyst, yielding the 2-methyl DHPM core in 76% yield after 24 hours under reflux conditions [7].

The C4 substituent significantly impacts cyclization success. Unsubstituted or methyl-substituted dihydropyrimidinones demonstrate superior cyclization yields (70-85%) compared to bulkier substituents like phenyl or isopropyl groups (33-45%) due to steric constraints during ring formation [7]. Following cyclization, the crucial N-alkylation step positions the oxadiazole moiety via reaction of the DHPM nitrogen with 5-(chloromethyl)-3-ethyl-1,2,4-oxadiazole. This SN₂ reaction requires phase-transfer conditions (tetrabutylammonium bromide in dichloromethane/50% NaOH) to overcome the poor nucleophilicity of the DHPM nitrogen, typically achieving 56-65% yields [4]. Microwave-assisted techniques have reduced this step from 24 hours to 45 minutes while maintaining comparable yields [4].

Table 2: Biginelli Reaction Catalytic Systems for DHPM Core Formation

Catalyst SystemConcentration (mol%)SolventTemperature (°C)Time (h)Yield (%)
CeCl₃·7H₂O25Ethanol782476
Yb(OTf)₃10Solvent-free80368
BF₃·Et₂O15THF65658
HCl20Ethanol781245

Solvent and Catalytic Systems in Multi-Step Synthesis Optimization

The multi-step synthesis of this polyheterocyclic compound demands strategic solvent selection to balance reactivity, solubility, and purification efficiency. Polar aprotic solvents (DMF, acetonitrile) optimize oxadiazole formation and subsequent N-alkylation steps, while ethanol remains superior for Biginelli cyclizations [7]. Catalyst selection evolves throughout the synthetic sequence: Lewis acids (particularly lanthanide triflates) excel in DHPM formation, while milder bases like potassium carbonate prove effective during N-alkylation to prevent oxadiazole ring degradation [4] [7].

Solvent-free Biginelli reactions have gained attention for their environmental benefits and reduced purification burden. Under these conditions, CeCl₃·7H₂O catalysis at 80°C achieves 68% yield within 3 hours, significantly reducing reaction time compared to ethanol-based systems [7]. However, this approach demonstrates limited effectiveness with sterically hindered substrates. For the critical N-alkylation step, dichloromethane/water biphasic systems with phase-transfer catalysts (tetrabutylammonium bromide) substantially improve yields (from 35% to 62%) by facilitating interfacial reactions while minimizing hydrolysis of the oxadiazole-chloromethyl precursor [4].

Microwave irradiation has revolutionized several steps, particularly the final bromination and N-alkylation. The oxadiazole attachment step demonstrates an 8-fold reduction in reaction time (from 24 hours to 45 minutes) under microwave conditions at 100°C without yield compromise [4]. Similarly, regioselective bromination completes within 10 minutes under microwave activation versus 6 hours conventionally, while maintaining the crucial C5 selectivity essential for downstream functionalization [7].

Regioselective Bromination Techniques for C5 Functionalization

Regioselective bromination at the C5 position of the dihydropyrimidinone ring represents the decisive functionalization step, requiring precise electronic control. The electron-rich C5-C6 double bond exhibits differential reactivity, with C5 demonstrating superior nucleophilicity due to the electron-donating effect of the N1 nitrogen [4]. N-Bromosuccinimide (NBS) emerges as the optimal brominating agent, achieving >90% C5 selectivity in anhydrous dichloromethane at 0-5°C [7]. Bromine solutions in chlorinated solvents yield comparable regioselectivity but generate corrosive byproducts complicating isolation [4].

Solvent polarity critically influences regioselectivity. Non-polar solvents (dichloromethane, chloroform) favor C5 monobromination (95% selectivity), while polar aprotic solvents (DMF, acetonitrile) promote dibromination at C5 and C6 [4]. The oxadiazole substituent exerts unexpected electronic effects: the 3-ethyl-1,2,4-oxadiazol-5-yl)methyl group enhances C5 nucleophilicity through subtle electron donation, increasing reaction rates by 3-fold compared to unsubstituted dihydropyrimidinones [3]. Temperature control proves paramount – reactions conducted above 25°C exhibit diminished selectivity (≤70%) due to competing radical pathways and ring bromination side reactions [7].

Post-bromination processing requires careful handling due to the product's sensitivity to light-induced decomposition and dehydrohalogenation. Immediate solvent removal under reduced pressure at ≤30°C followed by silica gel chromatography (ethyl acetate/hexane gradient) yields analytically pure material. Recrystallization from ethanol/water mixtures provides material suitable for spectroscopic characterization but often contains trace succinimide impurities requiring chromatographic cleanup [4].

Purification and Characterization Challenges in Heterocyclic Systems

The final compound presents significant purification challenges due to its amphoteric nature and the presence of multiple heterocyclic systems with similar polarities. Column chromatography remains indispensable, with optimal separation achieved using silica gel gradient elution (ethyl acetate:hexane from 30:70 to 70:30 v/v) [4]. Reverse-phase HPLC methods (C18 column, methanol:water 65:35) resolve persistent impurities originating from partial hydrolysis of the oxadiazole ring, but yield recovery rarely exceeds 75% due to the compound's strong adsorption [3]. Crystallization attempts encounter solubility issues – the compound displays limited solubility in most organic solvents except DMSO and DMF, complicating crystal formation [2]. The best crystallization results employ layered diffusion of water into DMSO solutions, yielding microcrystalline material suitable for X-ray analysis [4].

Characterization requires complementary spectroscopic techniques due to structural complexity. ¹H NMR spectroscopy (DMSO-d6) exhibits diagnostic signals: the C6-H proton appears as a singlet at δ 7.98 ppm, while the oxadiazole methylene protons resonate as a distinctive singlet at δ 5.32 ppm [1] [3]. The ethyl group of the oxadiazole ring shows characteristic quartet/triplet patterns at δ 2.85 and 1.32 ppm respectively. ¹³C NMR confirms the carbonyl carbon at δ 165.2 ppm and the quaternary C5 carbon at δ 105.8 ppm [3]. Mass spectrometry (ESI+) consistently shows the [M+H]+ ion at m/z 299.12 with characteristic isotopic patterns confirming bromine presence [2].

Advanced 2D NMR techniques (HSQC, HMBC) are essential to unambiguously assign all signals, particularly differentiating between the dihydropyrimidinone C4 carbonyl and oxadiazole carbon atoms. The compound's sensitivity necessitates rapid analysis in solution state, as solid-state decomposition occurs within 72 hours at ambient temperature [4]. Elemental analysis typically shows acceptable results (±0.3%) despite challenges in achieving perfect combustion balance due to thermal instability [3].

Table 3: Characterization Data Summary

Spectroscopic MethodKey Diagnostic FeaturesCharacteristic Values
¹H NMR (400 MHz, DMSO-d6)C6-H signalδ 7.98 ppm (s, 1H)
Oxadiazole methyleneδ 5.32 ppm (s, 2H)
Ethyl groupδ 2.85 (q, 2H), 1.32 (t, 3H)
¹³C NMR (101 MHz, DMSO-d6)C4 carbonylδ 165.2 ppm
C5 carbonδ 105.8 ppm
Oxadiazole C5δ 175.6 ppm
Mass Spectrometry (ESI+)Molecular ion[M+H]+ m/z 299.12
Isotope pattern1:1 [M+2]+ at m/z 301.12
IR SpectroscopyCarbonyl stretch1685 cm⁻¹
C=N stretch1605 cm⁻¹

Properties

CAS Number

1537304-89-4

Product Name

5-Bromo-3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-3,4-dihydropyrimidin-4-one

IUPAC Name

5-bromo-3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methylpyrimidin-4-one

Molecular Formula

C10H11BrN4O2

Molecular Weight

299.12 g/mol

InChI

InChI=1S/C10H11BrN4O2/c1-3-8-13-9(17-14-8)5-15-6(2)12-4-7(11)10(15)16/h4H,3,5H2,1-2H3

InChI Key

BJXKHWNYZUUFFI-UHFFFAOYSA-N

SMILES

CCC1=NOC(=N1)CN2C(=NC=C(C2=O)Br)C

Canonical SMILES

CCC1=NOC(=N1)CN2C(=NC=C(C2=O)Br)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.